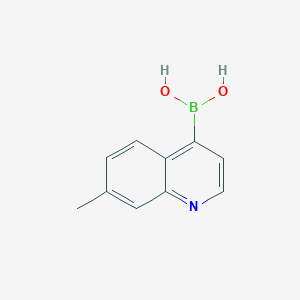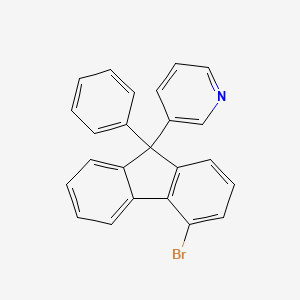
Anthraquinone, 1-(m-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthraquinone, 1-(m-methoxyphenyl)- is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as chemistry, biology, and industry Anthraquinones are a class of naturally occurring compounds found in plants, fungi, and lichens They are known for their vibrant colors and have been used historically as dyes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthraquinone, 1-(m-methoxyphenyl)- typically involves the Friedel-Crafts acylation of 1-methoxybenzene (anisole) with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The cyclization step may involve heating the intermediate product in the presence of a dehydrating agent, and the final oxidation step can be achieved using oxidizing agents like potassium dichromate (K2Cr2O7) or manganese dioxide (MnO2).
Industrial Production Methods
Industrial production of Anthraquinone, 1-(m-methoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Anthraquinone, 1-(m-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can yield hydroquinones, which have applications in photography and as antioxidants.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and manganese dioxide (MnO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinone derivatives
Applications De Recherche Scientifique
Anthraquinone, 1-(m-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Anthraquinone, 1-(m-methoxyphenyl)- involves its interaction with cellular components and molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a key mechanism in its anticancer activity. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis (programmed cell death). The methoxy group enhances its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Emodin: A naturally occurring anthraquinone with hydroxyl groups, known for its laxative and anticancer properties.
Alizarin: An anthraquinone derivative used as a dye, with applications in histology and textile industries.
Dantron: Another anthraquinone derivative with laxative properties, used in medicine.
Uniqueness
Anthraquinone, 1-(m-methoxyphenyl)- is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This substitution enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
20600-77-5 |
|---|---|
Formule moléculaire |
C21H14O3 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O3/c1-24-14-7-4-6-13(12-14)15-10-5-11-18-19(15)21(23)17-9-3-2-8-16(17)20(18)22/h2-12H,1H3 |
Clé InChI |
NKMQFJZBSSUICK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)



![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)





![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)

